3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium bromide
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Overview
Description
3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium bromide is a quaternary ammonium salt derived from imidazole. Imidazole is a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium bromide typically involves the alkylation of 1,2-dimethylimidazole with benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium bromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.
Oxidation: The compound can be oxidized to form imidazolium salts with different oxidation states.
Reduction: Reduction reactions can convert the imidazolium ring to other derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium chloride, sodium iodide, and sodium hydroxide. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Nucleophilic substitution: Products include various imidazolium salts with different anions.
Oxidation: Products include imidazolium salts with higher oxidation states.
Reduction: Products include reduced imidazole derivatives.
Scientific Research Applications
3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as an ionic liquid in various chemical reactions.
Biology: The compound is studied for its antimicrobial and antifungal properties.
Medicine: It is investigated for potential therapeutic applications, including anticancer and antiviral activities.
Industry: The compound is used in the production of specialty chemicals and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium bromide involves its interaction with cellular components. The compound can disrupt cell membranes, leading to cell lysis. It can also interfere with enzyme activity and inhibit the growth of microorganisms. The molecular targets include membrane proteins and enzymes involved in cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-methylimidazolium bromide
- 1-Butyl-3-methylimidazolium bromide
- 1-Hexyl-3-methylimidazolium bromide
Uniqueness
3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium bromide is unique due to its specific substitution pattern on the imidazole ring. The presence of both benzyl and dimethyl groups enhances its stability and reactivity compared to other imidazolium salts. This unique structure contributes to its diverse applications and effectiveness in various fields .
Properties
Molecular Formula |
C12H15BrN2 |
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Molecular Weight |
267.16 g/mol |
IUPAC Name |
1-benzyl-2,3-dimethylimidazol-3-ium;bromide |
InChI |
InChI=1S/C12H15N2.BrH/c1-11-13(2)8-9-14(11)10-12-6-4-3-5-7-12;/h3-9H,10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
KXHMVMSWTNECIY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C=CN1CC2=CC=CC=C2)C.[Br-] |
Origin of Product |
United States |
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